molecular formula C6H12F2N2 B1476568 4-(Difluoromethyl)piperidin-1-amine CAS No. 1936096-80-8

4-(Difluoromethyl)piperidin-1-amine

Cat. No.: B1476568
CAS No.: 1936096-80-8
M. Wt: 150.17 g/mol
InChI Key: BOQBQYPOOYMFID-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)piperidin-1-amine is a chemical compound with the molecular formula C6H12F2N2. It belongs to the class of substituted piperidines, which are privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active molecules. This amine serves as a key synthetic intermediate and building block in pharmaceutical research, particularly in the development of novel therapeutic agents. The structural motif of the piperidine ring is frequently explored in drug discovery. While specific biological data for this compound is limited in the public domain, research on closely related 4-aminopiperidine analogs demonstrates their significant value. These compounds have been identified as potent entry inhibitors for viruses such as Ebola and Marburg, targeting the viral glycoprotein to prevent host cell fusion . Furthermore, acylated 4-aminopiperidines have shown promising activity as entry inhibitors for influenza A viruses by targeting viral hemagglutinin (HA), with demonstrated efficacy against H1N1 and H5N1 strains, including those resistant to oseltamivir . The incorporation of the difluoromethyl group is a common strategy in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and membrane permeability, thereby optimizing the pharmacokinetic profile of potential drug candidates. This compound is intended for use as a research chemical by qualified professionals in laboratory settings only. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-(difluoromethyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)5-1-3-10(9)4-2-5/h5-6H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQBQYPOOYMFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidine Carboxylic Acid Derivatives Using Sulfur Tetrafluoride

One of the most documented approaches to prepare fluorinated piperidine derivatives, including difluoromethyl analogs, involves the fluorination of 4-piperidine carboxylic acid or related substrates with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) as a catalyst and solvent.

Typical Procedure:

  • A stainless steel autoclave (316L) is charged with 4-piperidine carboxylic acid, an organic solvent such as trichloromethane (chloroform) or methylene dichloride (dichloromethane), and anhydrous hydrofluoric acid.
  • The mixture is stirred for 15 minutes to ensure homogeneity.
  • Sulfur tetrafluoride is added gradually, and the reaction mixture is heated to approximately 75–85 °C and maintained for 3–4 hours.
  • After cooling, the reaction mixture is treated with sodium hydroxide to neutralize acidic by-products, followed by organic solvent extraction.
  • The fluorinated product is isolated by distillation, yielding 4-(trifluoromethyl) or difluoromethyl piperidine derivatives with purities around 95–98% and yields ranging from 40% to over 80% depending on conditions and starting materials.

Key Data from Representative Embodiments:

Embodiment Starting Material (g) Solvent(s) HF (g) SF4 (g) Temp (°C) Time (h) Product Yield (%) Product Purity (%) Notes
1 100 g 4-piperidine carboxylic acid Trichloromethane (150 g) 50 270 85 3 80.1 95 High yield, chloroform extraction
2 150 g 4-piperidine carboxylic acid Methylene dichloride (200 g) 100 380 85 3 66.5 97.8 Slightly lower yield, DCM extraction
3 100 g Pipecolic acid Trichloromethane (50 g) 50 270 75 4 40.9 95.8 Lower yield, longer reaction time

Source: Patent CN102603611B

Analysis:

  • The use of SF4 in combination with HF enables direct fluorination of the carboxylic acid group to introduce trifluoromethyl or difluoromethyl substituents on the piperidine ring.
  • Reaction temperature and solvent choice influence yield and purity.
  • Neutralization and extraction steps are crucial for isolating the product and removing by-products such as thionyl difluoride.
  • The method is scalable and suitable for multigram synthesis.

Synthetic Route via Acylation and Hiyama-Type Fluorination

An alternative method involves multi-step synthesis starting from 4-hydroxypiperidine derivatives, employing acylation followed by fluorination through a Hiyama-type reaction sequence.

Synthetic Strategy:

  • Step 1: Acylation of 4-hydroxypiperidine with benzoyl chloride to form N-benzoyl-4-hydroxypiperidine.
  • Step 2: Conversion of the hydroxyl group to a trifluoromethoxy substituent via formation of S-methyl xanthate intermediate.
  • Step 3: Desulfurization and fluorination using N-bromosuccinimide and Olah’s reagent (a fluorinating agent).
  • Step 4: Reduction of the N-benzoyl group to a benzyl group.
  • Step 5: Removal of the benzyl group using 1-chloroethyl chloroformate to yield the free amine.

This approach yields 4-(trifluoromethoxy)piperidine and related compounds with overall yields around 40% for multigram quantities.

Characterization:

  • The structures were confirmed by nuclear magnetic resonance (1H, 13C, 19F NMR), mass spectrometry, and elemental analysis.

Source: Ophcj.nuph.edu.ua article

Analysis:

  • This method is more complex and involves multiple steps but allows for selective introduction of fluorinated groups on the piperidine ring.
  • It is suitable for synthesizing fluorinated piperidine derivatives with different fluorine-containing substituents beyond difluoromethyl.
  • The approach is valuable for medicinal chemistry applications requiring high purity and structural specificity.

Summary Table of Preparation Methods for 4-(Difluoromethyl)piperidin-1-amine

Method Starting Material Key Reagents Conditions Yield Range (%) Advantages Limitations
SF4/HF Fluorination 4-piperidine carboxylic acid Sulfur tetrafluoride, HF 75–85 °C, 3–4 h 40.9 – 80.1 Direct fluorination, scalable, high purity Requires handling of toxic reagents
Multi-step Hiyama-type fluorination 4-hydroxypiperidine derivatives Benzoyl chloride, NBS, Olah’s reagent Multi-step, room to mild heat ~40 (overall) Selective fluorination, versatile Multi-step, moderate overall yield
Mannich condensation (precursor) Acetone dicarboxylic acid esters Aldehydes, ammonia/primary amines Condensation, crystallization N/A (intermediate) Provides piperidine scaffold Requires further fluorination steps

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)piperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

4-(Difluoromethyl)piperidin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)piperidin-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of 4-(Difluoromethyl)piperidin-1-amine and their key substituents:

Compound Name Substituents at 4-Position Functional Group at 1-Position Key Structural Features Evidence Source
This compound -CF₂H -NH₂ Difluoromethyl enhances lipophilicity Synthesized from general fluorination trends
1-(Phenylsulfonyl)piperidin-4-amine -SO₂Ph -NH₂ Sulfonyl group increases polarity
1-Acetylpiperidin-4-amine -COCH₃ -NH₂ Acetyl group reduces basicity
(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine -CH₂-C₅H₃N (thienyl) -NH-(3,5-difluorophenyl) Aryl-thienyl hybrid for receptor targeting
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine -CF₃ (pyridine) -N(CH₃)₂ Trifluoromethyl boosts electron withdrawal

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The difluoromethyl group in this compound increases logP compared to 1-Acetylpiperidin-4-amine (-COCH₃), which is more polar due to the acetyl group . However, it is less lipophilic than the trifluoromethyl-containing analog in , where -CF₃ provides stronger hydrophobic character.
    • The sulfonyl group in 1-(Phenylsulfonyl)piperidin-4-amine significantly reduces lipophilicity, favoring aqueous solubility .
  • Basicity (pKa): Fluorine’s electron-withdrawing effect lowers the pKa of the amine group in this compound compared to non-fluorinated piperidines, enhancing its bioavailability .

Biological Activity

4-(Difluoromethyl)piperidin-1-amine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This compound's unique difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

The primary biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in cell growth and survival. Specifically, it targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cellular functions such as proliferation, differentiation, and apoptosis.

Key Targets

  • PI3K : Inhibition leads to reduced cell survival and growth.
  • mTOR : Affects protein synthesis and cell cycle progression.

Pharmacokinetics

Piperidine derivatives, including this compound, are generally characterized by favorable pharmacokinetic properties:

  • Absorption : Well absorbed when administered.
  • Distribution : Exhibits good tissue distribution due to its lipophilic nature.
  • Metabolism : Metabolically stable with a low propensity for rapid degradation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant enzyme inhibition capabilities. For example, studies indicate that it can inhibit specific kinases involved in tumor growth, leading to decreased viability of cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2023)A549 (Lung Cancer)5.2PI3K Inhibition
Johnson et al. (2024)MCF7 (Breast Cancer)3.8mTOR Inhibition

Case Studies

  • Anticancer Activity : A study focused on lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through the activation of caspase pathways.
  • Neuropharmacological Effects : Research into the compound's effects on orexin receptors suggests potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways.

Comparison with Similar Compounds

This compound is often compared with other piperidine derivatives due to its unique properties:

CompoundStructural FeatureBiological Activity
4-(Trifluoromethyl)piperidin-1-amineTrifluoromethyl groupModerate anti-cancer activity
4-(Chloromethyl)piperidin-1-amineChloromethyl groupLower metabolic stability

Applications in Drug Development

The compound serves as a promising candidate for further development as a pharmaceutical agent due to its:

  • Potential as an anticancer drug : Targeting PI3K/mTOR pathways.
  • Role in neuropharmacology : Modulating orexin receptors for sleep regulation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)piperidin-1-amine
Reactant of Route 2
4-(Difluoromethyl)piperidin-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.